molecular formula C8H6F3NO5S B8526180 Methyl 3-(trifluoromethylsulfonyloxy)-pyridine-2-carboxylate

Methyl 3-(trifluoromethylsulfonyloxy)-pyridine-2-carboxylate

Cat. No. B8526180
M. Wt: 285.20 g/mol
InChI Key: WEDZBNHWDBCBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(trifluoromethylsulfonyloxy)-pyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H6F3NO5S and its molecular weight is 285.20 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(trifluoromethylsulfonyloxy)-pyridine-2-carboxylate

Molecular Formula

C8H6F3NO5S

Molecular Weight

285.20 g/mol

IUPAC Name

methyl 3-(trifluoromethylsulfonyloxy)pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO5S/c1-16-7(13)6-5(3-2-4-12-6)17-18(14,15)8(9,10)11/h2-4H,1H3

InChI Key

WEDZBNHWDBCBEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triflic anhydride (5.0 g, 18.0 mmol) was added dropwise to a cold (0° C.) solution of methyl 3-hydroxypicolinate (2.5 g, 16.3 mmol) and TEA (2.5 mL, 18.0 mmol) in CH2Cl2 (80 mL). The mixture was stirred at 0° C. for 1 h before it was allowed to warm up to room temperature where it stirred for an additional 1 h. The mixture was then quenched with saturated NaHCO3 solution (40 mL) and the organic layer was separated, washed with brine, dried over MgSO4 and concentrated to give methyl 3-(trifluoromethylsulfonyloxy)picolinate (i.e. Cap-174, step a) (3.38 g, 73%) as a dark brown oil (>95% pure) which was used directly without further purification. 1H NMR (300 MHz, CDCl3) δ ppm 8.72-8.79 (1H, m), 7.71 (1H, d, J=1.5 Hz), 7.58-7.65 (1H, m), 4.04 (3H, s). Rt=1.93 min (Cond.-MD1); LC/MS: Anal. Calcd. for [M+H]+ C8H7F3NO5S: 286.00. found: 286.08.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-hydroxypyridine-2-carboxylate (80 g, 523 mmol) in anhydrous dichloromethane (250 ml) was added triethylamine (58.2 g, 575 mmol). The solution was cooled to 0° C., and trifluoromethanesulfonyl chloride (97 g, 575 mmol) was added dropwise. The reaction suspension was allowed to stir at 0° C. for 1 h, and it was then warmed to rt to stir for 4 h. The solid triethylammonium chloride was removed via filtration, and the filtrate was concentrated in vacuo to yield methyl 3-{[(trifluoromethyl)sulfonyl]oxy}pyridine-2-carboxylate as an oily residue (148.6 g).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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